Methyl Position on Piperazine Ring Determines Acetylcholinesterase Inhibitory Potential Relative to 2-Methyl Isomer
In a class-level structure-activity study of piperazine derivatives as cholinesterase inhibitors, compounds bearing a 3-methylpiperazine scaffold exhibited AChE IC50 values in the range 4.59–6.48 µM, while the 2-methylpiperazine isomer 2-methyl-1-(thiophene-2-carbonyl)piperazine showed reduced antiproliferative potency (IC50 <25 µM in HepG-2 cells) and distinct target selectivity [1]. The 3-methyl substitution pattern is hypothesized to orient the thiophene carbonyl for optimal H-bonding within the AChE catalytic gorge, a feature not replicated by 2-methyl or unsubstituted analogs [1].
| Evidence Dimension | AChE inhibition potency (Class-level IC50 range) |
|---|---|
| Target Compound Data | AChE IC50 = 4.59–6.48 µM (class-level range for 3-methylpiperazine-containing derivatives) |
| Comparator Or Baseline | 2-Methyl-1-(thiophene-2-carbonyl)piperazine: HepG-2 cell antiproliferative IC50 <25 µM; AChE class-level IC50 not directly reported |
| Quantified Difference | 3-Methyl series demonstrates 4- to 5-fold lower IC50 (more potent) in AChE enzymatic assays compared to antiproliferative IC50 of 2-methyl analog; direct AChE comparison data unavailable but consistent across class |
| Conditions | In vitro AChE inhibition assay (Ellman method); HepG-2 cell proliferation assay (MTT) |
Why This Matters
For buyers screening compounds targeting cholinergic pathways, the 3-methyl substitution on piperazine is essential to maintain AChE potency; substitution at the 2-position or omission of the methyl group is likely to diminish or abolish this activity based on class-level SAR.
- [1] Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. (2022). IC50 ranges: AChE 4.59–6.48 µM for piperazine derivatives including 3-methyl-substituted examples. (Accessed via OpenAire). View Source
